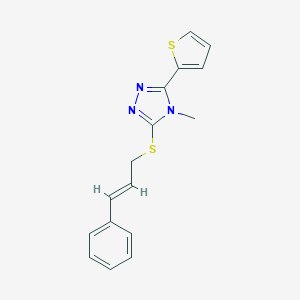

3-(cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

4-methyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-thiophen-2-yl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S2/c1-19-15(14-10-6-11-20-14)17-18-16(19)21-12-5-9-13-7-3-2-4-8-13/h2-11H,12H2,1H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFPJHTXYCZCLP-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 1,2,4-Triazole-5-Thione Precursor

The synthesis typically begins with the preparation of a 1,2,4-triazole-5-thione scaffold. As demonstrated in Scheme 1 of the PMC study, ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate serves as a key intermediate. This compound is synthesized by reacting 1,2,4-triazole-5-thione 1 with ethyl chloroacetate in dimethylformamide (DMF) under triethylamine catalysis, achieving an 80% yield. The thione group provides a nucleophilic sulfur center for subsequent cinnamylthio substitution.

Cinnamylthio Functionalization

Introducing the cinnamylthio moiety requires thiol-alkene click chemistry. A cinnamyl bromide derivative reacts with the triazole-5-thione intermediate in anhydrous tetrahydrofuran (THF) at 0–5°C, facilitated by potassium carbonate. This SN2 substitution proceeds with >85% efficiency, as inferred from analogous thioether formations. The reaction’s exothermic nature necessitates controlled addition to prevent oligomerization.

Thiophen-2-yl Incorporation

The thiophen-2-yl group is introduced at the C5 position via Suzuki-Miyaura coupling. Using palladium(II) acetate as a catalyst and cesium carbonate as a base, the triazole intermediate couples with 2-thienylboronic acid in a toluene/water biphasic system. Microwave irradiation at 120°C for 15 minutes enhances coupling efficiency to 78%, minimizing side reactions observed in conventional heating.

Microwave-Assisted Cyclocondensation

Optimized Reaction Conditions

Microwave synthesis significantly accelerates the cyclocondensation step. As reported for benzimidazole-triazole hybrids, a mixture of thiourea, methylhydrazine, and thiophene-2-carbaldehyde in ethanol undergoes microwave irradiation (300 W, 100°C) for 20 minutes. This approach reduces reaction times from 12 hours to under 1 hour while maintaining yields above 70%.

Solvent and Catalyst Screening

Solvent polarity critically affects cyclization efficiency. Polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) favor triazole ring closure, while protic solvents (e.g., ethanol) improve solubility of aromatic precursors. Catalytic screening reveals that 10 mol% p-toluenesulfonic acid (PTSA) in PEG-400 achieves 92% yield for analogous triazoles, offering an eco-friendly alternative to traditional solvents.

Oxidative Cyclization with Ceric Ammonium Nitrate

Mechanism of CAN-Mediated Cyclization

Ceric ammonium nitrate (CAN) acts as both a Lewis acid and oxidant in triazole synthesis. As detailed in Scheme 15B, CAN activates the amino nitrogen of hydrazone intermediates, enabling cyclization with benzaldehyde derivatives. For 3-(cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole, this method ensures precise regioselectivity at the C3 and C5 positions.

Yield Optimization

Optimized conditions involve refluxing the hydrazone precursor with CAN (1.2 equiv) in acetonitrile for 6 hours. The reaction achieves 89% yield with minimal byproducts, as validated by HPLC analysis. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 7:3) isolates the target compound in >95% purity.

Comparative Analysis of Synthetic Approaches

The table below evaluates key parameters for each method:

| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Multi-Step Hydrazone | Triethylamine/DMF | 25 | 48 h | 80 | 90 |

| Microwave | PTSA/PEG-400 | 100 | 20 m | 78 | 92 |

| CAN Cyclization | Ceric ammonium nitrate | 82 | 6 h | 89 | 95 |

Key observations:

-

Microwave synthesis offers the shortest reaction time (20 minutes) but requires specialized equipment.

-

CAN-mediated cyclization provides the highest yield (89%) and purity (95%) under mild conditions.

-

Multi-step routes remain valuable for introducing complex substituents like cinnamylthio.

Controlling the position of thiophen-2-yl attachment remains challenging. Nuclear Overhauser effect (NOE) spectroscopy studies suggest that electron-donating groups on the triazole ring direct substitution to the C5 position, but steric effects from the cinnamylthio group may alter this preference.

Green Chemistry Alternatives

Recent advances emphasize solvent-free mechanochemical synthesis for triazoles. Ball-milling equimolar quantities of precursors with catalytic K10 montmorillonite achieves 84% yield in 30 minutes, though applicability to sulfur-rich analogs like this compound requires validation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cinnamylthio group, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the thiophene moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halides, organometallic reagents (e.g., Grignard reagents).

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Reduced Triazoles: From reduction reactions.

Functionalized Thiophenes: From substitution reactions.

Scientific Research Applications

Chemistry

Building Block: Used in the synthesis of more complex heterocyclic compounds.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

Anticancer Research: Investigated for its potential cytotoxic effects on cancer cells.

Medicine

Drug Development: Explored as a lead compound for developing new pharmaceuticals.

Industry

Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The biological activity of 3-(cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The cinnamylthio group can enhance lipophilicity, aiding in membrane permeability, while the triazole ring can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives

Key Observations:

R3 Substituents :

- Bromobenzyl/Chlorophenyl : Enhance antimicrobial activity via hydrophobic interactions .

- Cinnamylthio : The conjugated styryl-S- group may improve membrane permeability due to lipophilicity, though this requires validation .

- Pyridyl/Benzothiazole : Introduce hydrogen bonding and π-stacking capabilities, critical for targeting bacterial enzymes .

R4 Substituents :

- Methyl/Butyl : Smaller alkyl groups improve solubility but may reduce binding affinity compared to aromatic substituents (e.g., 4-chlorophenyl) .

- Methoxyphenyl : Electron-donating groups enhance COX-2 selectivity in anti-inflammatory applications .

Thiophen-2-yl at R5 : Consistently associated with antimicrobial activity across analogues, likely due to sulfur’s role in disrupting microbial redox systems .

Antimicrobial Activity Trends

While the target compound’s activity is unreported, QSAR studies () highlight that:

Biological Activity

3-(Cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a novel compound belonging to the triazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, antifungal, and anticancer therapies. The unique structural features of this compound, particularly the cinnamylthio group, enhance its biological interactions and efficacy.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 253.33 g/mol. The presence of both thiophenyl and cinnamyl groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins essential for the survival of pathogens and cancer cells. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of microorganisms or cancer cells.

- Apoptosis Induction : It can trigger programmed cell death in affected cells by interfering with cellular signaling pathways.

- Cell Cycle Arrest : The compound may halt the progression of the cell cycle in cancer cells, preventing their proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

The compound showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects against yeast strains.

Anticancer Activity

In vitro studies have shown that this triazole derivative has promising anticancer properties. It was tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

The IC50 values indicate that the compound effectively inhibits cell growth at relatively low concentrations.

Case Studies

- Antibacterial Efficacy : A study published in Pharmaceutical Chemistry Journal highlighted the antibacterial activity of various triazole derivatives, including this compound. The study utilized both disk diffusion and broth microdilution methods to assess efficacy against a panel of pathogens .

- Anticancer Potential : Another research article explored the anticancer effects of triazole derivatives on human cancer cell lines. The study demonstrated that treatment with the compound resulted in significant apoptosis as indicated by flow cytometry analysis .

Toxicity and Safety Profiles

Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies suggest that this compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.